molecular formula C4H2ClN3O2 B1586499 2-Chloro-5-nitropyrazine CAS No. 87885-45-8

2-Chloro-5-nitropyrazine

Cat. No.: B1586499
CAS No.: 87885-45-8
M. Wt: 159.53 g/mol
InChI Key: LONXFNWBWBLJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitropyrazine is a chemical compound with the molecular formula C5H3ClN2O2. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is typically a yellow to brown crystalline solid.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-chloro-5-nitro-3-pyrazinol.

    • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2-chloro-5-aminopyrazine.

    • Substitution: Substitution reactions can occur at the chlorine or nitro positions, leading to the formation of different derivatives.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

    • Substitution: Reagents such as sodium hydroxide (NaOH) and halides can be used for substitution reactions.

    Major Products Formed:

    • Oxidation Products: 2-chloro-5-nitro-3-pyrazinol

    • Reduction Products: 2-chloro-5-aminopyrazine

    • Substitution Products: Various halogenated and nitro-substituted derivatives

    Scientific Research Applications

    2-Chloro-5-nitropyrazine is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

    • Chemical Synthesis: It serves as a building block for the synthesis of more complex organic compounds.

    • Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.

    • Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

    • Industrial Applications: It is used in the production of dyes, pigments, and other chemical intermediates.

    Mechanism of Action

    2-Chloro-5-nitropyrazine is similar to other halogenated and nitro-substituted pyrazines, such as 2-chloro-3-nitropyrazine and 5-chloro-2-nitropyrazine. These compounds share structural similarities but differ in the position of the substituents, which can lead to variations in their chemical reactivity and biological activity

    Comparison with Similar Compounds

    • 2-Chloro-3-nitropyrazine

    • 5-Chloro-2-nitropyrazine

    • 2-Iodo-5-nitropyrazine

    • 5-Amino-2-chloropyrazine

    • 2-Hydroxy-5-nitropyrazine

    This comprehensive overview provides a detailed understanding of 2-chloro-5-nitropyrazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    2-chloro-5-nitropyrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H2ClN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LONXFNWBWBLJNP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(N=CC(=N1)Cl)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H2ClN3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90363595
    Record name 2-chloro-5-nitropyrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90363595
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    159.53 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    87885-45-8
    Record name 2-chloro-5-nitropyrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90363595
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Chloro-5-nitropyrazine
    Reactant of Route 2
    Reactant of Route 2
    2-Chloro-5-nitropyrazine
    Reactant of Route 3
    Reactant of Route 3
    2-Chloro-5-nitropyrazine
    Reactant of Route 4
    2-Chloro-5-nitropyrazine
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    2-Chloro-5-nitropyrazine
    Reactant of Route 6
    Reactant of Route 6
    2-Chloro-5-nitropyrazine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.